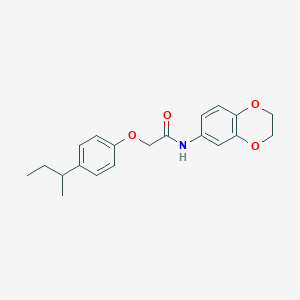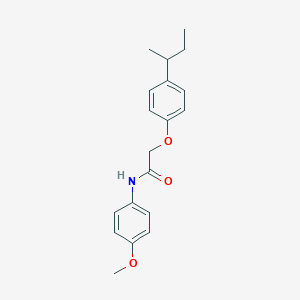![molecular formula C20H25N3O B251562 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide](/img/structure/B251562.png)
3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, also known as MP-10, is a potent and selective dopamine D3 receptor antagonist. It has been used in scientific research to study the role of the dopamine D3 receptor in various physiological and pathological processes.
Wissenschaftliche Forschungsanwendungen
Alzheimer's Disease Research
A study synthesized a series of benzamides, including compounds similar to 3,4-dimethyl-N-[4-(4-methyl-1-piperazinyl)phenyl]benzamide, investigating their potential as therapeutic agents for Alzheimer’s disease. These compounds showed promising enzyme inhibition activity against butyrylcholinesterase, an enzyme target for Alzheimer's treatment (Hussain et al., 2016).
Metabolism Study
Research on a novel antidepressant, Lu AA21004, which shares structural similarities with the compound , identified the key enzymes involved in its metabolic process. This study is significant for understanding how similar compounds are metabolized in the human body (Hvenegaard et al., 2012).
NO Production Inhibition
Benzamide derivatives, closely related to the compound of interest, were studied for their ability to inhibit nitric oxide (NO) production in microglia cells. This has implications in reducing inflammation and neuronal damage in various neurological disorders (Kim et al., 2009).
Pharmaceutical Quality Control
A study developed a method for the separation of imatinib mesylate and related substances, including compounds similar to this compound. This is crucial for ensuring the purity and efficacy of pharmaceutical products (Ye et al., 2012).
Treatment of Benign Prostatic Hyperplasia
Research on RWJ 69442, a compound structurally related to this compound, highlighted its potential as a treatment for benign prostatic hyperplasia. This demonstrates the compound's relevance in urological health (Kuo et al., 2001).
Antibacterial Activities
A study on novel 1,4-disubstituted piperazines, a class to which the compound belongs, evaluated their antibacterial activities against resistant bacterial strains. This suggests potential applications in combating antibiotic-resistant infections (Shroff et al., 2022).
HIV Entry Inhibition
Research on the CCR5 receptor-based mechanism of action of 873140, a compound with structural similarities, demonstrated potent antiviral effects for HIV-1. This suggests potential applications in HIV treatment (Watson et al., 2005).
Mitosis Inhibition in Plant Cells
A study on N-(1,1-dimethylpropynyl) benzamide series, related to the compound of interest, showed potent inhibition of mitosis in plant cells. This could be significant for agricultural applications (Merlin et al., 1987).
Eigenschaften
Molekularformel |
C20H25N3O |
|---|---|
Molekulargewicht |
323.4 g/mol |
IUPAC-Name |
3,4-dimethyl-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C20H25N3O/c1-15-4-5-17(14-16(15)2)20(24)21-18-6-8-19(9-7-18)23-12-10-22(3)11-13-23/h4-9,14H,10-13H2,1-3H3,(H,21,24) |
InChI-Schlüssel |
IDYDMROROFLLRI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(4-butyryl-1-piperazinyl)phenyl]-4-isopropoxybenzamide](/img/structure/B251479.png)
![3-ethoxy-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251481.png)
![N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide](/img/structure/B251482.png)
![N-[6-methyl-2-(naphthalen-1-yl)-2H-benzotriazol-5-yl]-2-phenylacetamide](/img/structure/B251484.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pentanamide](/img/structure/B251485.png)
![N-{2-[4-(diethylamino)phenyl]-6-methyl-2H-benzotriazol-5-yl}pyridine-3-carboxamide](/img/structure/B251486.png)

![2-[4-(butan-2-yl)phenoxy]-N-phenylacetamide](/img/structure/B251490.png)
![2-[4-(butan-2-yl)phenoxy]-N-[4-(4-methylpiperazin-1-yl)phenyl]acetamide](/img/structure/B251491.png)

![2-[4-(butan-2-yl)phenoxy]-N-(2-cyanophenyl)acetamide](/img/structure/B251494.png)
![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)


